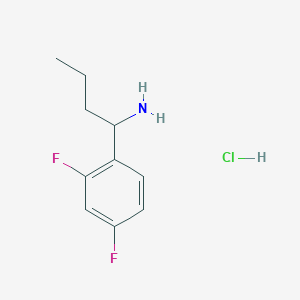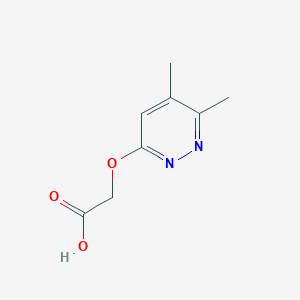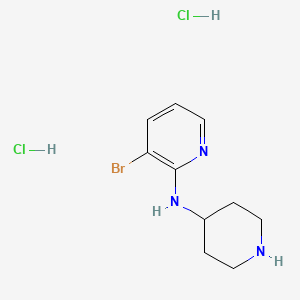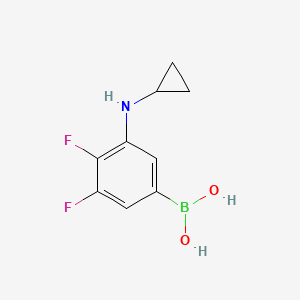
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid
説明
“(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are typically utilized in industrial processing and manufacturing, but are also used as additives in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes .
Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The specific molecular structure of “(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” was not found in the retrieved papers.Chemical Reactions Analysis
Boronic acids are known for their propensity to coordinate with diols, enabling their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They are also used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . The specific physical and chemical properties of “(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” were not found in the retrieved papers.科学的研究の応用
Sensing Applications
Boronic acids, including derivatives like (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is particularly useful in the development of sensors for various biological and chemical analytes. For instance, they can be used in homogeneous assays or heterogeneous detection systems to sense glucose levels in diabetic care or detect environmental pollutants .
Therapeutic Development
The interaction of boronic acids with biological molecules can be harnessed for therapeutic purposes. They have been explored for their potential in drug delivery systems, where they can enhance the permeation of drugs through membranes. This could lead to improved pharmacokinetics for certain medications .
Protein Manipulation and Modification
Boronic acids are valuable tools in proteomics for labeling proteins, manipulating their functions, or modifying their structures. This is due to their affinity for cis-diols, which are present in the side chains of certain amino acids. Such modifications can help in understanding protein functions and interactions .
Separation Technologies
In the field of analytical chemistry, boronic acids can be utilized for the separation of saccharides and other diol-containing compounds. This application takes advantage of the selective binding of boronic acids to diols, which can be useful in chromatography and other separation methods .
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds in organic synthesis. Boronic acids, including (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, serve as crucial reagents in this process. They are favored for their stability, functional group tolerance, and environmental benignity .
Material Science
Boronic acids can be incorporated into polymers and other materials to impart specific functionalities. For example, they can be used to create responsive materials that change properties in the presence of diols or other analytes. This has implications for the development of smart materials and coatings .
作用機序
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . They are also investigated as reversible covalent inhibitors .
Mode of Action
The compound (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical interactions, including the interference in signaling pathways and enzyme inhibition .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
Boronic acids are increasingly being seen in approved drugs, suggesting they have significant biological effects .
Action Environment
The stability of boronic acids and their esters in water suggests that they may be sensitive to the aqueous environment .
特性
IUPAC Name |
[3-(cyclopropylamino)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO2/c11-7-3-5(10(14)15)4-8(9(7)12)13-6-1-2-6/h3-4,6,13-15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPLUXUYZTZEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




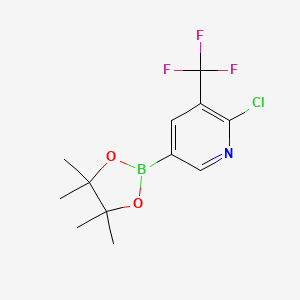



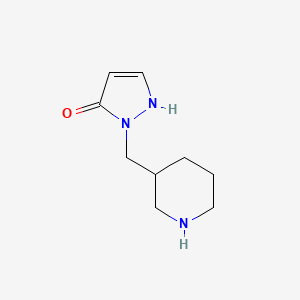

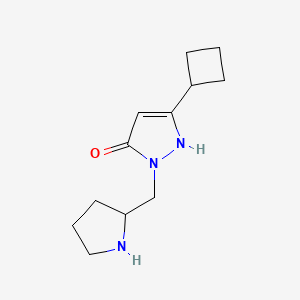
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

